molecular formula C17H18N2OS B15015310 2-(benzylsulfanyl)-N'-[(E)-phenylmethylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-phenylmethylidene]propanehydrazide

Cat. No.: B15015310
M. Wt: 298.4 g/mol
InChI Key: OGKVNNPXZCAHIA-LDADJPATSA-N
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Description

2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide is an organic compound that features a benzylsulfanyl group attached to a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide typically involves the reaction of benzyl mercaptan with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)benzonitrile
  • 2-(benzylsulfanyl)acetophenone
  • 2-(benzylsulfanyl)pyrimidine

Uniqueness

2-(benzylsulfanyl)-N’-[(E)-phenylmethylidene]propanehydrazide is unique due to its specific structural features, such as the combination of a benzylsulfanyl group with a hydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-benzylsulfanylpropanamide

InChI

InChI=1S/C17H18N2OS/c1-14(21-13-16-10-6-3-7-11-16)17(20)19-18-12-15-8-4-2-5-9-15/h2-12,14H,13H2,1H3,(H,19,20)/b18-12+

InChI Key

OGKVNNPXZCAHIA-LDADJPATSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

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